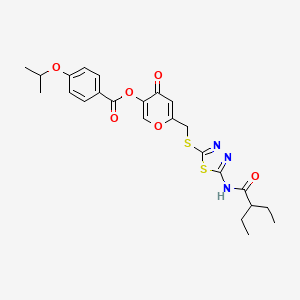
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a synthetic organic molecule featuring multiple functional groups. It incorporates a thiadiazole ring, a pyranone ring, and a benzoate ester, linked by thio and amido moieties, making it an interesting candidate for various scientific research applications.
Métodos De Preparación
Synthetic routes and reaction conditions:
Synthesis of intermediates: The preparation generally involves the synthesis of key intermediates such as 2-ethylbutanamide and 1,3,4-thiadiazole derivatives.
Coupling reactions: These intermediates are often linked via thioetherification or amidation reactions under controlled conditions, typically in the presence of catalysts and solvents like acetonitrile or dimethylformamide (DMF).
Final condensation: The final steps usually involve the condensation of these linked intermediates with pyranone and benzoate derivatives through esterification, often employing reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods: Industrial synthesis would scale up these laboratory procedures, focusing on optimizing yields and purity while ensuring safety and cost-efficiency. This may involve continuous flow reactors, advanced purification techniques like column chromatography, and rigorous quality control protocols.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: The thiadiazole moiety can undergo oxidation to form sulfone derivatives.
Reduction: Certain functional groups like the amide can be reduced under specific conditions, often using reagents such as LiAlH4.
Substitution: The ester and amido groups are susceptible to nucleophilic substitution, particularly under basic conditions.
Common reagents and conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution conditions: Basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major products formed: Depending on the reactions, you might obtain sulfone derivatives, reduced amides, or substituted esters and amides.
Aplicaciones Científicas De Investigación
This compound's versatility lends itself to a wide range of applications:
Chemistry: As a precursor in the synthesis of more complex molecules or materials, potentially useful in organic electronics or as catalysts.
Biology: Investigated for its bioactivity, particularly against certain bacteria or cancer cells, due to its unique structural properties.
Medicine: Potential use as a drug candidate or in drug delivery systems, exploiting its ability to interact with specific biological targets.
Industry: May serve as an intermediate in the manufacture of high-performance materials or specialty chemicals.
Mecanismo De Acción
Mechanism and molecular targets: The compound likely exerts its effects by interacting with specific enzymes or receptors in biological systems. The thiadiazole ring is known to bind to active sites of enzymes, potentially inhibiting their function. This interaction could involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions in the enzymes' active sites.
Pathways involved: Potential pathways include inhibition of enzyme activity crucial for bacterial cell wall synthesis or metabolic pathways in cancer cells, leading to cell death or growth inhibition.
Comparación Con Compuestos Similares
5-(2-ethylbutanamido)-1,3,4-thiadiazole: Shares the thiadiazole core but lacks the pyranone and benzoate moieties, resulting in different bioactivity and synthetic uses.
4-oxo-4H-pyran-3-yl benzoate derivatives: While these compounds share the pyranone and benzoate structure, they do not have the thiadiazole linkage, influencing their reactivity and applications.
This comprehensive profile of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate highlights its potential across various fields, from scientific research to industrial applications, due to its distinctive chemical structure and reactivity. Intriguing stuff!
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-5-15(6-2)21(29)25-23-26-27-24(35-23)34-13-18-11-19(28)20(12-31-18)33-22(30)16-7-9-17(10-8-16)32-14(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJSEOSLILZIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
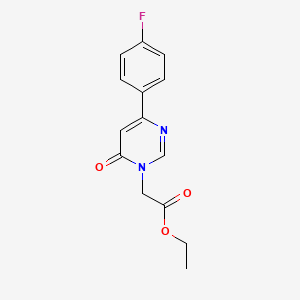
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)
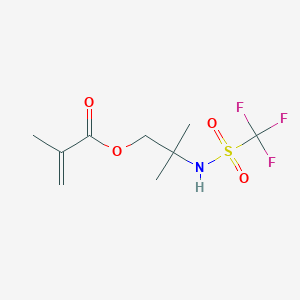
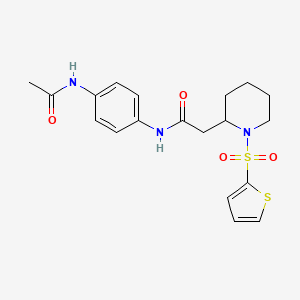
![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2576026.png)
![3-(pyridin-3-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576028.png)
![4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2576031.png)
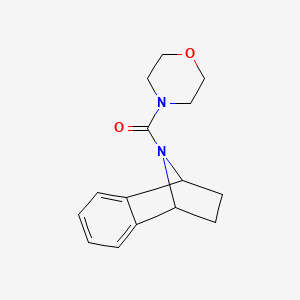
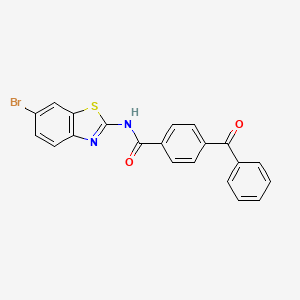
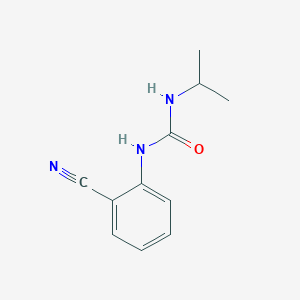
![7-hexyl-3-methyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576036.png)


